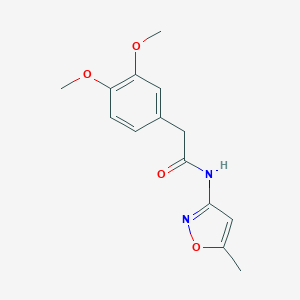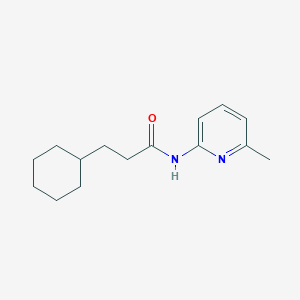
N-(2,4-dichlorophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)pyridine-3-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors.
Mécanisme D'action
N-(2,4-dichlorophenyl)pyridine-3-carboxamide is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G-protein coupled receptors that are coupled to the inhibitory G-protein Gi. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular cAMP levels. N-(2,4-dichlorophenyl)pyridine-3-carboxamide blocks the binding of adenosine to adenosine A1 receptors, thereby preventing the activation of the receptor and the downstream signaling pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In the central nervous system, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase neuronal excitability and reduce the threshold for seizure activity. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in ischemic brain injury models. In the cardiovascular system, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase heart rate and contractility. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for the specific study of the effects of adenosine A1 receptor activation. N-(2,4-dichlorophenyl)pyridine-3-carboxamide is also readily available and relatively inexpensive. However, there are also limitations to the use of N-(2,4-dichlorophenyl)pyridine-3-carboxamide in lab experiments. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2,4-dichlorophenyl)pyridine-3-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to increase wakefulness in animal models, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of adenosine A1 receptors in the regulation of pain. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been shown to have analgesic effects in animal models, and further research is needed to determine the potential therapeutic applications of N-(2,4-dichlorophenyl)pyridine-3-carboxamide in pain management. Finally, the development of more selective and potent adenosine A1 receptor antagonists may help to overcome some of the limitations of N-(2,4-dichlorophenyl)pyridine-3-carboxamide and facilitate further research into the physiological and pathological roles of adenosine A1 receptors.
Méthodes De Synthèse
The synthesis of N-(2,4-dichlorophenyl)pyridine-3-carboxamide involves multiple steps, including the reaction of 2,4-dichloropyridine with ethyl 2-chloroacetate, followed by the reaction with sodium hydroxide to form an intermediate. The intermediate is then reacted with 2-amino-4-chlorobenzoic acid to form the final product, N-(2,4-dichlorophenyl)pyridine-3-carboxamide. This synthesis method has been well established and is widely used in scientific research.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)pyridine-3-carboxamide is commonly used in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine A1 receptors are widely expressed in the central nervous system and play an important role in regulating neuronal activity. N-(2,4-dichlorophenyl)pyridine-3-carboxamide has been used to study the role of adenosine A1 receptors in various physiological and pathological conditions, including epilepsy, Parkinson's disease, and ischemic brain injury.
Propriétés
Nom du produit |
N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
|---|---|
Formule moléculaire |
C12H8Cl2N2O |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-4-11(10(14)6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
Clé InChI |
LVAIAQLHWYBDNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)







